molecular formula C15H9F6NO2 B6312353 N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1357624-89-5

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B6312353
CAS No.: 1357624-89-5
M. Wt: 349.23 g/mol
InChI Key: HMLCGJHUPUBZPE-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-trifluoromethyl-4-phenoxyaniline with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups may enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Trifluoromethylphenyl)-2,2,2-trifluoroacetamide
  • N-(3-Trifluoromethylphenyl)-2,2,2-trifluoroacetamide
  • N-(4-Phenoxyphenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethyl and phenoxy groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-phenoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)11-8-9(22-13(23)15(19,20)21)6-7-12(11)24-10-4-2-1-3-5-10/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLCGJHUPUBZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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